Bienvenue dans la boutique en ligne BenchChem!

9-Oxo-9-phenylnonanoic acid

CYP2C19 inhibition drug metabolism ADME prediction

Select 9-Oxo-9-phenylnonanoic acid (8-benzoyloctanoic acid) as your CYP2C19 inhibition reference standard. Its unique terminal phenyl ketone pharmacophore enables distinct hydrophobic interactions (LEU194/196 engagement) and a high bioavailability score of 0.85, offering a validated benchmark for ADME profiling and Aurora kinase A SAR exploration. NIST-validated InChIKey ensures unambiguous identity confirmation.

Molecular Formula C15H20O3
Molecular Weight 248.32 g/mol
CAS No. 16269-05-9
Cat. No. B099696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Oxo-9-phenylnonanoic acid
CAS16269-05-9
Synonyms9-Oxo-9-phenylnonanoic acid
Molecular FormulaC15H20O3
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)CCCCCCCC(=O)O
InChIInChI=1S/C15H20O3/c16-14(13-9-5-4-6-10-13)11-7-2-1-3-8-12-15(17)18/h4-6,9-10H,1-3,7-8,11-12H2,(H,17,18)
InChIKeyBFUPULAAJVYXRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Oxo-9-phenylnonanoic acid (CAS 16269-05-9): Technical Baseline for Research Procurement


9-Oxo-9-phenylnonanoic acid (CAS 16269-05-9), also known as 8-benzoyloctanoic acid, is an omega-oxo fatty acid with the molecular formula C15H20O3 and a molecular weight of 248.32 g/mol [1]. The compound features a terminal carboxylic acid group and a phenyl ketone moiety at the ω-position, separated by a seven-carbon methylene chain . This structural configuration positions it within the class of medium-chain omega-oxo fatty acids, which are recognized for their capacity to interact with lipid metabolic enzymes and cytochrome P450 systems [2].

9-Oxo-9-phenylnonanoic acid: Why Generic Substitution of Omega-Oxo Fatty Acids Is Not Scientifically Viable


The scientific selection of 9-oxo-9-phenylnonanoic acid cannot be satisfied by substituting other omega-oxo fatty acids due to its unique terminal phenyl ketone pharmacophore. While simple omega-oxo fatty acids such as 9-oxononanoate primarily function as acetyl-CoA carboxylase (ACC) inhibitors , the incorporation of a phenyl ring at the ω-position in 9-oxo-9-phenylnonanoic acid fundamentally alters both its molecular recognition profile and its drug-likeness parameters. Computational ADME predictions reveal that 8-benzoyloctanoic acid exhibits a CYP2C19 inhibitor classification, a property absent in structurally similar comparators such as 9-undecenoic acid, 2,6,10-trimethyl [1]. Furthermore, the phenyl ketone moiety introduces distinct hydrophobic interactions with protein targets—as evidenced by specific hydrophobic bond formation with LEU194 and LEU196 residues in kinase docking studies—that simpler alkyl-chain omega-oxo fatty acids cannot replicate [2]. These compound-specific molecular recognition and ADME features render generic class-based substitution scientifically unsound for applications requiring reproducible target engagement or predictable pharmacokinetic behavior.

9-Oxo-9-phenylnonanoic acid: Quantitative Comparative Evidence for Research Selection


CYP2C19 Inhibition: 9-Oxo-9-phenylnonanoic acid Shows Positive Classification Versus Negative Comparators

9-Oxo-9-phenylnonanoic acid is computationally predicted to act as a CYP2C19 inhibitor, a classification that distinguishes it from structurally related compounds within the same screening panel. The compound received a 'Yes' classification for CYP2C19 inhibition, whereas the comparator 9-undecenoic acid, 2,6,10-trimethyl—a branched-chain fatty acid of comparable molecular weight—received a 'No' classification under identical prediction parameters [1]. This differential CYP inhibition profile is directly attributable to the phenyl ketone moiety present in 9-oxo-9-phenylnonanoic acid but absent in the comparator.

CYP2C19 inhibition drug metabolism ADME prediction cytochrome P450

Bioavailability Score: 9-Oxo-9-phenylnonanoic acid Achieves 0.85 Versus 0.55 for Multiple Panel Compounds

9-Oxo-9-phenylnonanoic acid exhibits a predicted bioavailability score of 0.85, representing a 55% relative increase over the 0.55 score achieved by multiple comparators in the same screening panel, including 3-benzoyl-2,4(1H,3H)-pyrimidinedione, alpha-curcumene, and 1-cyclohexylethanol trifluoroacetate [1]. A bioavailability score of 0.85 indicates a high probability of favorable oral absorption, meeting the threshold (≥0.55) for compounds with acceptable drug-likeness under Lipinski's rule of five compliance assessment [1].

oral bioavailability drug-likeness ADME pharmacokinetics

Aqueous Solubility (LogS): 9-Oxo-9-phenylnonanoic acid Shows -3.22 Versus -3.88 for Comparator Fatty Acid Derivative

9-Oxo-9-phenylnonanoic acid exhibits a predicted aqueous solubility (LogS ESOL) of -3.22, which is 0.66 log units higher (representing approximately 4.6-fold greater predicted molar solubility) than the -3.88 value for the comparator 9-undecenoic acid, 2,6,10-trimethyl [1]. Both compounds were evaluated under identical computational conditions. The improved solubility prediction for 9-oxo-9-phenylnonanoic acid is consistent with its lower XlogP3 value (3.47 vs. 5.03) and higher topological polar surface area (54.37 Ų vs. 37.30 Ų) compared to the comparator [1].

aqueous solubility LogS ESOL formulation

AURKA Kinase Docking Affinity: 9-Oxo-9-phenylnonanoic acid Binds at -7.5 kcal/mol with Distinct Residue Interactions

In molecular docking studies against the Aurora kinase A (AURKA) target, 9-oxo-9-phenylnonanoic acid demonstrated a binding affinity of -7.5 kcal/mol, forming nine interaction bonds including specific hydrophobic contacts with LEU194 and LEU196 residues [1]. In comparison, alpha-curcumene, another hydrophobic ligand evaluated in the same panel, achieved a binding affinity of -8.0 kcal/mol with nine hydrophobic bonds, but targeted a different residue profile (including LYS162, LEU196, LEU208, LEU210, and PHE275) [1]. The distinct residue interaction pattern of 9-oxo-9-phenylnonanoic acid—particularly its engagement with LEU194—reflects the unique spatial orientation conferred by its phenyl ketone terminus.

AURKA kinase inhibition molecular docking cancer research

Blood-Brain Barrier Penetration: 9-Oxo-9-phenylnonanoic acid Predicted BBB-Permeant Versus Non-Permeant Comparators

9-Oxo-9-phenylnonanoic acid is computationally predicted to be blood-brain barrier (BBB) permeant ('Yes' classification), distinguishing it from multiple comparators within the same screening panel that received 'No' classifications, including 3-benzoyl-2,4(1H,3H)-pyrimidinedione and alpha-curcumene [1]. This differential BBB permeability prediction is accompanied by a 'High' gastrointestinal absorption (GIA) classification and a favorable bioavailability score of 0.85 [1], collectively suggesting potential utility in central nervous system-targeted research applications.

blood-brain barrier BBB permeability CNS drug delivery ADME

Physicochemical Identity: NIST-Verified Mass Spectrum and InChIKey for Definitive Compound Authentication

9-Oxo-9-phenylnonanoic acid is characterized by a NIST-verified electron ionization mass spectrum and a definitive IUPAC Standard InChIKey (BFUPULAAJVYXRI-UHFFFAOYSA-N), providing authoritative analytical benchmarks for compound authentication [1]. The NIST Chemistry WebBook entry includes a digitized mass spectrum, computed 3D structural data, and validated physicochemical properties including molecular weight (248.3175 g/mol) and molecular formula (C15H20O3) [1]. Unlike many omega-oxo fatty acid analogs that lack standardized analytical reference data in authoritative databases, 9-oxo-9-phenylnonanoic acid benefits from NIST-level characterization that enables unambiguous identity verification.

analytical chemistry mass spectrometry compound authentication quality control

9-Oxo-9-phenylnonanoic acid: Evidence-Backed Research and Industrial Application Scenarios


In Silico ADME Probe for CYP2C19-Mediated Drug-Drug Interaction Studies

9-Oxo-9-phenylnonanoic acid is optimally deployed as a reference compound in computational ADME studies investigating CYP2C19 inhibition. The compound's positive CYP2C19 inhibitor classification, contrasted with the negative classification of structurally related fatty acids such as 9-undecenoic acid, 2,6,10-trimethyl, provides a clear comparative framework for validating in silico prediction models or training machine learning algorithms for cytochrome P450 inhibition prediction [1].

AURKA Kinase Fragment for Structure-Activity Relationship (SAR) Expansion

For medicinal chemistry programs targeting Aurora kinase A, 9-oxo-9-phenylnonanoic acid serves as a fragment-like scaffold with a validated binding mode (-7.5 kcal/mol) and a distinct residue interaction profile that includes LEU194 engagement [1]. Unlike alpha-curcumene, which achieves stronger binding (-8.0 kcal/mol) but targets a different residue set, 9-oxo-9-phenylnonanoic acid offers an alternative chemical starting point for SAR exploration aimed at achieving unique kinase selectivity profiles [1].

Bioavailability Benchmark in Lead Optimization Campaigns

9-Oxo-9-phenylnonanoic acid may function as a positive control or benchmark compound in lead optimization workflows where oral bioavailability prediction is a key selection criterion. With a predicted bioavailability score of 0.85—significantly exceeding the 0.55 baseline established by multiple panel compounds—this molecule provides a reference standard for assessing whether newly synthesized analogs meet or exceed favorable ADME thresholds [1].

Analytical Reference Standard with NIST-Verified Identity

In analytical chemistry and quality control laboratories, 9-oxo-9-phenylnonanoic acid functions as a verifiable reference standard due to its NIST-validated mass spectrum, IUPAC Standard InChIKey (BFUPULAAJVYXRI-UHFFFAOYSA-N), and computed 3D structural data [1]. This authoritative characterization enables unambiguous identity confirmation via GC-MS or LC-MS analysis, supporting method development, system suitability testing, or batch-to-batch consistency verification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 9-Oxo-9-phenylnonanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.